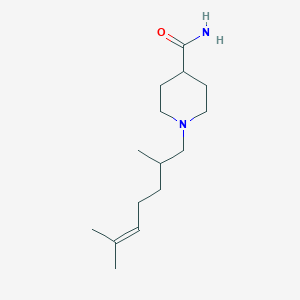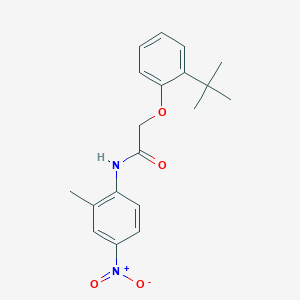
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl hydroxy(phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl hydroxy(phenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl hydroxy(phenyl)acetate is not fully understood. However, it is thought to work by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, this compound has also been shown to have antioxidant activity. It was found to scavenge free radicals and protect against oxidative stress in vitro. Furthermore, it has been shown to have low toxicity in animal studies, suggesting that it may be a safe compound for human use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl hydroxy(phenyl)acetate is its relatively simple synthesis method, which makes it accessible for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl hydroxy(phenyl)acetate. One area of interest is its potential use as a treatment for inflammatory diseases. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Additionally, its antioxidant properties may make it a promising compound for the prevention and treatment of oxidative stress-related diseases. Further research is needed to explore its potential in this area. Finally, its mechanism of action needs to be further elucidated to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl hydroxy(phenyl)acetate involves several steps. The starting material is 2-hydroxyphenylacetic acid, which is converted to its acid chloride derivative using thionyl chloride. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxin-6-ol in the presence of a base to give the desired product.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl hydroxy(phenyl)acetate has been studied for its potential use as an anti-inflammatory agent. In one study, it was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests that it may have therapeutic potential for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-hydroxy-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c19-14(13-6-7-15-16(10-13)23-9-8-22-15)11-24-18(21)17(20)12-4-2-1-3-5-12/h1-7,10,17,20H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJQBLZJHHZVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)COC(=O)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-acetyl-4-(4-bromophenyl)-2-[(2-ethoxyethyl)thio]-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5036184.png)
![2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate](/img/structure/B5036196.png)

![N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5036203.png)

![N-[5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5036211.png)
![1-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5036226.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5036230.png)
![4-(5-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5036235.png)




![N-allyl-N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5036287.png)
